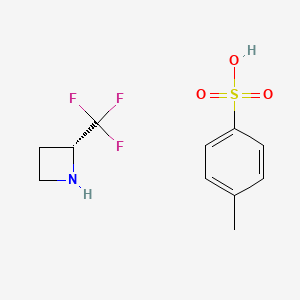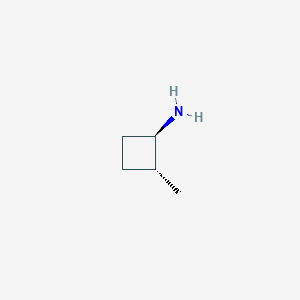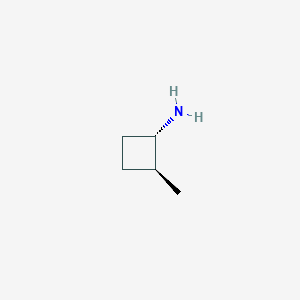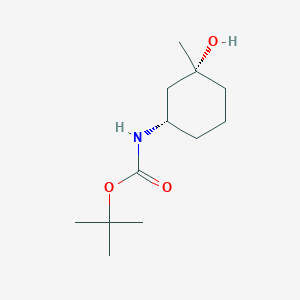
(R)-2-(trifluoromethyl)azetidine tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(trifluoromethyl)azetidine tosylate is a chemical compound that features a four-membered azetidine ring with a trifluoromethyl group attached to the second carbon atom. The tosylate group serves as a counterion, enhancing the compound’s solubility and stability. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(trifluoromethyl)azetidine tosylate typically involves the trifluoromethylation of azetidine precursors. One common method is the radical trifluoromethylation of N-allyl ynamides, which proceeds via a cascade trifluoromethylation/cyclization reaction under mild conditions . This method provides a facile access to azetidine-fused tricyclic compounds.
Industrial Production Methods
Industrial production of ®-2-(trifluoromethyl)azetidine tosylate often employs nickel-catalyzed reductive monofluoromethylation of alkyl tosylates with bromofluoromethane . This method is favored for its high efficiency, mild reaction conditions, and good functional-group compatibility.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(trifluoromethyl)azetidine tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromofluoromethane for trifluoromethylation , and trifluoromethyl triflate for the synthesis of trifluoromethyl ethers . Reaction conditions typically involve mild bases and ligands to ensure high efficiency and functional-group compatibility.
Major Products Formed
Major products formed from these reactions include primary alkyl fluorides, trifluoromethyl ethers, and azetidine-fused tricyclic compounds .
Aplicaciones Científicas De Investigación
®-2-(trifluoromethyl)azetidine tosylate has a wide range of applications in scientific research:
Biology: The compound’s unique structural properties make it a valuable tool in the study of biological systems and enzyme interactions.
Mecanismo De Acción
The mechanism of action of ®-2-(trifluoromethyl)azetidine tosylate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The azetidine ring’s strain-driven reactivity also plays a crucial role in its mechanism of action, enabling it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethylated azetidines and aziridines. These compounds share the trifluoromethyl group but differ in their ring structures and reactivity.
Uniqueness
®-2-(trifluoromethyl)azetidine tosylate is unique due to its combination of a trifluoromethyl group and an azetidine ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
4-methylbenzenesulfonic acid;(2R)-2-(trifluoromethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H6F3N/c1-6-2-4-7(5-3-6)11(8,9)10;5-4(6,7)3-1-2-8-3/h2-5H,1H3,(H,8,9,10);3,8H,1-2H2/t;3-/m.1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFFBCXHVADOPM-ZYRQIYSTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@H]1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














